molecular formula C9H13N3 B13290738 4-Cyclopentylpyrimidin-2-amine

4-Cyclopentylpyrimidin-2-amine

Cat. No.: B13290738
M. Wt: 163.22 g/mol
InChI Key: AFYKGCFGZVJIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopentylpyrimidin-2-amine (CAS 199863-89-3) is a chemical compound featuring a pyrimidine core substituted with a cyclopentyl group and an amine functionality. The pyrimidine scaffold is a fundamental building block in nucleic acids and is considered a privileged structure in medicinal chemistry due to its widespread presence in compounds with diverse biological activities . This scaffold's versatility allows for extensive modification, making it a valuable template for constructing molecules that can interact with a variety of biological targets . Pyrimidine-based compounds have demonstrated significant impact across multiple therapeutic areas, including the development of anti-infectives, anticancer agents, and treatments for neurological disorders . The specific substitution pattern of this compound makes it a promising intermediate for drug discovery. The amine group at the 2-position and the cyclopentyl group at the 4-position are key features that can be used to fine-tune the molecule's properties and its interaction with enzymes and receptors. Related cyclopentylamine-containing structures have been investigated for their biological activities; for instance, certain ammine/amine platinum complexes incorporating a cyclopentylamine ligand have shown excellent antitumor activity . As a research chemical, this compound serves as a critical precursor in organic synthesis, particularly in the construction of more complex, pharmacologically active molecules. Researchers utilize such compounds to develop novel kinase inhibitors and other therapeutic agents. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-cyclopentylpyrimidin-2-amine

InChI

InChI=1S/C9H13N3/c10-9-11-6-5-8(12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)

InChI Key

AFYKGCFGZVJIQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=NC=C2)N

Origin of Product

United States

Advanced Structural Analysis and Conformational Studies of 4 Cyclopentylpyrimidin 2 Amine

Spectroscopic Characterization for Elucidation of Molecular Architecture

Spectroscopic analysis is fundamental to determining the structural features of 4-Cyclopentylpyrimidin-2-amine. By integrating data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR/Raman), a comprehensive picture of its molecular connectivity and functional group arrangement is established.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR)

While specific experimental spectra for this compound are not widely published, a predictive analysis based on established chemical shift principles and data from analogous structures provides a reliable characterization. sigmaaldrich.comorganicchemistrydata.org The ¹H and ¹³C NMR spectra are essential for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring, the cyclopentyl group, and the amine protons.

Pyrimidine Protons: The protons on the pyrimidine ring (H5 and H6) are anticipated to appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The H6 proton, being adjacent to the electron-withdrawing nitrogen atom, would likely be further downfield than the H5 proton.

Cyclopentyl Protons: The methine proton at the point of attachment to the pyrimidine ring (C1' of the cyclopentyl group) would appear as a multiplet, significantly downfield from the other aliphatic protons due to the influence of the aromatic ring. The remaining methylene (B1212753) protons of the cyclopentyl ring would produce complex, overlapping multiplets in the upfield region (typically δ 1.5-2.5 ppm).

Amine Protons (-NH₂): The primary amine protons would exhibit a broad singlet. core.ac.uk Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but typically appears in the range of δ 4.0-5.5 ppm. acs.org

¹³C NMR: The carbon spectrum provides information on the number and electronic environment of each carbon atom.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected in the downfield region (δ 150-170 ppm), with C2, C4, and C6 showing the largest shifts due to their direct attachment to nitrogen atoms. organicchemistrydata.org

Cyclopentyl Carbons: The carbons of the cyclopentyl group would be found in the aliphatic region (δ 25-50 ppm). The methine carbon (C1') attached to the pyrimidine ring would be the most downfield of this group.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine H5 ~6.7 ~110
Pyrimidine H6 ~8.3 ~158
Amine NH₂ 4.0 - 5.5 (broad) -
Cyclopentyl CH (C1') ~3.2 (multiplet) ~45
Cyclopentyl CH₂ (C2', C5') 1.8 - 2.2 (multiplet) ~33
Cyclopentyl CH₂ (C3', C4') 1.6 - 1.9 (multiplet) ~26
Pyrimidine C2 - ~163

Note: These are predicted values based on analogous structures and established principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, the molecular formula is C₉H₁₃N₃. muni.cz HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas. ahievran.edu.trchemrxiv.org

Calculated Mass Data for this compound

Property Value
Molecular Formula C₉H₁₃N₃
Nominal Mass 163 g/mol
Monoisotopic Mass 163.11095 g/mol

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. researchgate.netorgchemboulder.com

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the amine and pyrimidine groups.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region. researchgate.net An N-H bending (scissoring) vibration should appear around 1600 cm⁻¹. core.ac.ukresearchgate.net A broad N-H wagging band may also be observed between 665-910 cm⁻¹. researchgate.net

C-N Vibrations: The C-N stretching of the aromatic amine will likely produce a strong band around 1335-1250 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl group would be just below 3000 cm⁻¹.

The symmetric vibrations of the pyrimidine ring, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum, particularly the ring "breathing" modes around 1000 cm⁻¹. researchgate.net

The C-C stretching vibrations within the cyclopentyl ring would also be Raman active.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium, Sharp (two bands)
Primary Amine N-H Bend 1580 - 1650 Medium to Strong
Aromatic Ring C=C and C=N Stretch 1400 - 1600 Medium to Strong
Aromatic Amine C-N Stretch 1250 - 1335 Strong

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. organicchemistrydata.org While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, allows for a reasoned prediction of its solid-state characteristics. scribd.com

It is expected that the pyrimidine ring would be largely planar. In the crystal lattice, the molecules would likely be organized through a network of intermolecular hydrogen bonds. The primary amine group is an excellent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. This could lead to the formation of dimeric structures or extended chains, significantly influencing the compound's melting point and solubility. scribd.com The cyclopentyl group, being non-polar, would likely engage in weaker van der Waals interactions.

Conformational Landscape Analysis of the Cyclopentyl Moiety

The five-membered cyclopentyl ring is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve torsional strain. fiveable.meuzh.ch The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. scribd.com

Chirality and Stereochemical Investigations of Substituted Analogs

The parent molecule, this compound, is achiral. However, the introduction of substituents onto either the cyclopentyl or pyrimidine ring can create one or more stereocenters, leading to stereoisomers with distinct chemical and biological properties. google.comnih.gov

Substitution on the Cyclopentyl Ring: Introducing a single substituent on the cyclopentyl ring (at positions other than C1') would create a chiral center. For example, synthesizing an analog with a methyl group at the 2-position of the cyclopentyl ring would result in a pair of enantiomers, (R)- and (S)-4-(2-methylcyclopentyl)pyrimidin-2-amine. If two substituents are introduced, diastereomers become possible. For instance, cis- and trans-isomers of a 1,2-disubstituted cyclopentyl analog would have different spatial arrangements and, consequently, different physical properties and interactions with chiral environments like biological receptors. orgchemboulder.comchemsrc.com

Chiral Amines: The synthesis of N-substituted analogs using a chiral amine at the 2-position of the pyrimidine ring is another route to introduce chirality. This is a common strategy in medicinal chemistry to explore the three-dimensional space of a target binding site.

The stereochemistry of these analogs is crucial, as biological systems are inherently chiral. Enantiomers can have dramatically different potencies and metabolic fates. Therefore, the stereoselective synthesis or chiral separation of such analogs is a critical aspect of their investigation. ahievran.edu.trchemsrc.com

Computational Chemistry and Theoretical Investigations of 4 Cyclopentylpyrimidin 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Cyclopentylpyrimidin-2-amine, DFT calculations can elucidate its fundamental chemical characteristics. These calculations often employ hybrid functionals like B3LYP with a suitable basis set to achieve a balance between accuracy and computational cost. analis.com.my

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. schrodinger.comlew.ro A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed across the pyrimidine ring's π-system. While specific DFT-calculated energy values for this compound are not extensively documented in publicly available literature, the table below illustrates typical values for related heterocyclic amine compounds, providing a conceptual framework.

Orbital PropertySignificanceTypical Energy Range (for related compounds)
HOMO Energy Correlates with ionization potential; indicates electron-donating ability. lew.ro-5.5 to -6.5 eV
LUMO Energy Correlates with electron affinity; indicates electron-accepting ability. icrc.ac.ir-1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stability; lower gap implies higher reactivity. lew.ro4.0 to 5.0 eV

This table presents illustrative data based on similar compounds to demonstrate the concepts of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. irjweb.com

In an MEP map of this compound, distinct regions of electrostatic potential would be visible:

Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. They are typically located around electronegative atoms, such as the nitrogen atoms of the pyrimidine ring. irjweb.com

Blue Regions (Positive Potential): These areas are electron-deficient and represent favorable sites for nucleophilic attack. They are usually found around hydrogen atoms, particularly the amine hydrogens. irjweb.com

Green Regions (Neutral Potential): These areas have a near-zero potential and are often associated with nonpolar regions, such as the cyclopentyl group. irjweb.com

The study of MEP is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and biological activity. smolecule.com

MEP RegionColor CodeCharge CharacteristicPredicted Reactivity
Pyrimidine Ring NitrogensRedElectron-rich, negative potentialSite for electrophilic attack, hydrogen bond acceptor
Amine HydrogensBlueElectron-deficient, positive potentialSite for nucleophilic attack, hydrogen bond donor
Cyclopentyl GroupGreen/YellowNear-zero potential, nonpolarLikely involved in hydrophobic interactions

DFT calculations can be used to predict key thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are essential for determining the spontaneity and energy profile of chemical reactions involving the compound. analis.com.my By calculating the energies of reactants, transition states, and products, researchers can map out entire reaction pathways. This analysis helps in understanding reaction mechanisms and predicting the most favorable synthetic routes. For instance, modeling the energetics of nucleophilic substitution at different positions on the pyrimidine ring can predict regioselectivity.

Thermodynamic ParameterSymbolSignificance in Reaction Analysis
Enthalpy ΔHRepresents the heat change of a reaction; indicates if a reaction is exothermic or endothermic.
Entropy ΔSMeasures the change in disorder or randomness during a reaction.
Gibbs Free Energy ΔGDetermines the spontaneity of a reaction (ΔG < 0 for spontaneous reactions).
Activation Energy EaThe energy barrier that must be overcome for a reaction to occur; determines reaction rate.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The cyclopentyl ring can adopt various puckered conformations, and the bond connecting it to the pyrimidine ring allows for rotation. MD simulations can sample these different conformations and determine their relative stabilities. researchgate.net

Furthermore, these simulations explicitly model the effects of the solvent environment, providing a more realistic representation of the molecule's behavior in solution. By simulating the compound in a box of water molecules, for example, one can study its solvation dynamics, the formation of hydrogen bonds with the solvent, and how the solvent influences its conformational preferences. uregina.ca Such studies are crucial for understanding pharmacokinetic properties and interactions with biological targets. researchgate.netnih.gov

In Silico Prediction of Potential Biological Targets and Protein Interactions

Identifying the biological targets of a small molecule is a critical step in drug discovery. researchgate.net In silico target prediction methods use computational algorithms to screen a compound against databases of known protein structures or pharmacophores to identify potential binding partners. creative-biolabs.com These methods can be broadly categorized as ligand-based or structure-based.

Ligand-based methods compare the query molecule to libraries of compounds with known biological activities. If this compound is structurally similar to known inhibitors of a particular enzyme, such as a kinase, the algorithm will predict that enzyme as a potential target. researchgate.net

Structure-based methods (e.g., molecular docking) involve fitting the 3D structure of the compound into the binding site of a protein target. The algorithm calculates a score based on the goodness of fit and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to predict binding affinity. nih.gov

Given that pyrimidine derivatives are known to be privileged scaffolds that interact with a variety of biological targets, particularly protein kinases, it is plausible that this compound could be investigated as an inhibitor of such enzymes. nih.govnih.gov

Prediction ApproachMethodologyApplication to this compound
Ligand-Based Compares molecular similarity (e.g., 2D fingerprints) to compounds with known targets. nih.govIdentifies potential targets by matching to known active pyrimidines.
Structure-Based (Docking) Fits the molecule into the 3D structure of a protein's active site to score binding potential. nih.govPredicts binding affinity and mode of interaction with specific proteins (e.g., kinases).
Chemogenomics Integrates chemical and biological data to find relationships between chemical structures and protein families. nih.govPredicts a spectrum of potential targets across the proteome.

Advanced Chemoinformatic Approaches for Compound Library Design and Virtual Screening

Chemoinformatics employs computational methods to analyze and manage large datasets of chemical information. ontosight.ai For this compound, chemoinformatic tools can be used to design libraries of related analogues for further investigation. By systematically modifying the cyclopentyl group or substituting other positions on the pyrimidine ring, virtual libraries can be generated. researchgate.net

These virtual libraries can then be subjected to high-throughput virtual screening. This process uses computational filters to rapidly assess properties like drug-likeness (e.g., using Lipinski's Rule of Five), predicted bioactivity, and potential toxicity for thousands of related compounds. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be developed, which correlate structural features (molecular descriptors) with biological activity to predict the potency of novel compounds. mdpi.com This allows researchers to prioritize the most promising derivatives for chemical synthesis and experimental testing, significantly accelerating the discovery process.

Investigation of Biological Target Interactions and Mechanistic Pathways

Identification and Characterization of Enzyme Inhibition Mechanisms

The 4-cyclopentylpyrimidin-2-amine moiety is a key pharmacophore that facilitates interactions with numerous enzymatic targets. Its derivatives have shown significant inhibitory activity against several classes of enzymes critical to cellular function and proliferation.

Cyclin-Dependent Kinases (CDK) Modulation (e.g., CDK4/6, CDK9)

The aminopyrimidine core is a well-established scaffold for the development of inhibitors targeting cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle. tandfonline.com Derivatives of this compound have been identified as intermediates in the synthesis of potent CDK4 and CDK6 inhibitors. nih.gov These kinases form a complex with cyclin D that controls the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. tandfonline.comfrontiersin.org By inhibiting the phosphorylation of the retinoblastoma (Rb) protein, these compounds can induce cell cycle arrest. frontiersin.org

Furthermore, the 2-aminopyrimidine (B69317) structure is crucial for activity against other CDKs, such as CDK9. Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), disrupts the transcription of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. google.commdpi.com

Tyrosine Kinase and Other Receptor Interactions (e.g., EGFR, JAK, FGFR)

The versatility of the 2-aminopyrimidine scaffold extends to the inhibition of various tyrosine kinases, which are crucial mediators of cell signaling pathways involved in growth, differentiation, and survival.

Epidermal Growth Factor Receptor (EGFR): Aminopyrimidine derivatives have been investigated as inhibitors of EGFR, a key target in cancer therapy. frontiersin.orgnih.govbenthamscience.com Structure-activity relationship (SAR) studies on these derivatives for inhibiting the T790M/L858R (TMLR) double mutant of EGFR revealed that lipophilicity and the presence of saturated carbons at specific positions on the pyrimidine (B1678525) ring are crucial for enhanced bioactivity. nih.govbenthamscience.com

Janus Kinase (JAK): The 2-aminopyrimidine framework is integral to the design of JAK inhibitors. nih.govnih.gov These enzymes are central to signaling pathways for a wide range of cytokines and growth factors. spandidos-publications.com Derivatives have been synthesized that act as dual inhibitors of JAK2 and FMS-like tyrosine kinase 3 (FLT3), demonstrating potent activity. nih.govnih.gov For instance, one such derivative, compound 11r , showed significant inhibitory action against both kinases. nih.gov Another study identified compound 14l as a potent dual JAK2/FLT3 inhibitor. nih.gov

Fibroblast Growth Factor Receptor (FGFR): A series of 2-aminopyrimidine-based compounds have been developed as selective inhibitors of FGFR4. nih.govnih.govtandfonline.com These inhibitors can bind covalently to a specific cysteine residue (Cys552) in the FGFR4 kinase domain, providing high potency and selectivity over other FGFR isoforms. nih.govtandfonline.com

Below is a table summarizing the inhibitory activities of selected aminopyrimidine derivatives against various tyrosine kinases.

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)
14l JAK21.8HEL0.84
FLT30.68Molm-130.019
11r JAK22.01HEL1.10
FLT30.51MV4-110.00943
6h FGFR445 ± 11--
6i FGFR416 ± 4--

Dihydrofolate Reductase (DHFR) and Related Metabolic Enzyme Targets

The 2,4-diaminopyrimidine (B92962) structure, which is the core of this compound, is a classic pharmacophore for inhibitors of dihydrofolate reductase (DHFR). aacrjournals.orgwikipedia.org DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. nih.gov Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it an effective target for antimicrobial and anticancer agents. aacrjournals.orgnih.gov

Phosphodiesterase and Carbonic Anhydrase Inhibition

Phosphodiesterase (PDE): The aminopyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.govnih.gov PDEs are enzymes that break down cyclic nucleotides like cAMP and cGMP. wikipedia.org PDE5 is specific for cGMP. By inhibiting PDE5, these compounds increase intracellular cGMP levels. One study identified a 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivative (Compound 26 ) with an IC50 of 0.13 nM for PDE5 and high selectivity over PDE6. nih.gov

Carbonic Anhydrase (CA): While classic carbonic anhydrase inhibitors (CAIs) are sulfonamides, other chemical scaffolds have been explored. nih.govnih.govopenaccessjournals.com Research has shown that compounds incorporating a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold can act as potent inhibitors of human carbonic anhydrase (hCA) isoforms II and IX. tandfonline.comrsc.org One study reported a 2-aminopyrimidine derivative (Compound 23 ) with strong inhibitory activity against several hCA isoforms. rsc.org

The table below shows the inhibition constants (Kᵢ) of an aminopyrimidine derivative against various human carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
23 102535.612.37.3

Data from a study on benzenesulfonamide (B165840) decorated dihydropyrimidin(thi)ones. rsc.org

Elucidation of Cellular Pathway Modulations

The inhibition of key enzymes by this compound derivatives directly translates into the modulation of critical cellular pathways, most notably the cell cycle.

Cell Cycle Regulation and Arrest Mechanisms

The primary mechanism by which these compounds regulate cellular pathways is through their inhibition of CDKs. frontiersin.org By targeting CDK4/6, aminopyrimidine derivatives prevent the phosphorylation of the Rb protein, a key tumor suppressor. frontiersin.org Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the S phase. This leads to an arrest of the cell cycle at the G1/S checkpoint, thereby halting cell proliferation. nih.govfrontiersin.org

Studies on dual JAK2/FLT3 inhibitors with a 2-aminopyrimidine core have shown that these compounds can induce cell cycle arrest in the G1/S phase and promote apoptosis in a dose-dependent manner in relevant cell lines. nih.gov This demonstrates that by targeting multiple key signaling nodes, these compounds can effectively shut down the proliferative machinery of cancer cells.

Induction of Apoptosis and Cytotoxicity Pathways

Derivatives of this compound are recognized for their capacity to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The primary mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are essential enzymes regulating the cell cycle. nih.goveur.nl Overactivity of CDKs is a common feature in many cancers, making them a prime target for therapeutic intervention. nih.gov Inhibition of the CDK4/6-Rb-E2F pathway, which is disrupted in a high percentage of cancers, can trigger both cell cycle arrest and apoptosis. nih.gov

Research has shown that inhibiting CDKs can lead to the suppression of anti-apoptotic proteins like Mcl-1. eur.nl The reduction of Mcl-1 is a prerequisite for the pro-apoptotic protein Bim to effectively induce apoptosis. eur.nl For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a structural resemblance, have been shown to induce apoptosis in cancer cell lines like PC-3 and MCF-7 by activating caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

The cytotoxic effects of these compounds are demonstrated by their ability to reduce cell viability across various cancer cell lines. This cytotoxicity is often a direct consequence of the induced mitotic arrest and subsequent activation of the apoptotic program, leading to cell death. mdpi.com

Table 1: Effects of this compound Derivatives on Apoptosis and Cytotoxicity

Derivative ClassTarget Cell Line(s)Observed EffectKey Mechanistic InsightSource
Pyrido[2,3-d]pyrimidinesPC-3 (Prostate), MCF-7 (Breast)Apoptosis InductionActivation of caspase-3 nih.gov
Transcriptional CDK inhibitors (e.g., CYC065)Glioblastoma (GBM) cellsViability loss, ApoptosisAbolishment of Mcl-1 expression eur.nl
2-amino-1-benzamido-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamides (2-APCAs)Broad spectrum cancer cell linesCytotoxicity, Apoptotic cell deathInhibition of tubulin depolymerization leading to mitotic arrest mdpi.com

Molecular Recognition and Binding Mode Analysis with Target Proteins

The effectiveness of this compound derivatives as kinase inhibitors stems from their specific molecular interactions within the ATP-binding pocket of target proteins like CDKs and FMS-like tyrosine kinase 3 (FLT3). researchgate.netacs.org Structural studies, including X-ray crystallography, have been crucial in elucidating these interactions. mdpi.comnih.gov

The aminopyrimidine scaffold is a key feature, forming critical hydrogen bonds with the hinge region of the kinase. researchgate.net For instance, in CDK2, the N1 atom and the exocyclic amino group of the pyrimidine ring can interact with the backbone of hinge residues. researchgate.net The cyclopentyl group at the C4 position typically fits into a hydrophobic pocket, contributing significantly to the inhibitor's potency and selectivity. acs.org

In the context of FLT3 inhibition, studies on diaminopyrimidine analogues revealed that the pyrimidine nitrogens and the amine linkers at the 2- and 4-positions are important for cellular activity. acs.orgnih.gov The inclusion of a small aliphatic group, such as a cyclopentyl ring, at the 4-position helps to balance potency, solubility, and permeability. acs.orgnih.gov Docking studies further confirm that these molecules bind in the ATP pocket, mimicking the binding mode of ATP itself and preventing the kinase from performing its phosphorylation function. nih.gov

Table 2: Key Molecular Interactions of Pyrimidine-Based Inhibitors

Inhibitor FeatureTarget Protein RegionType of InteractionSignificanceSource
Aminopyrimidine ScaffoldKinase Hinge RegionHydrogen BondingAnchors the inhibitor in the ATP-binding site researchgate.net
Cyclopentyl Group (C4-position)Hydrophobic PocketHydrophobic InteractionsContributes to potency and selectivity acs.org
Amine Linkers (2- and 4-positions)FLT3 Kinase DomainHydrogen BondingImportant for cellular activity against FLT3 acs.orgnih.gov

Exploration of Anti-Proliferative Mechanisms in Cellular Models

The anti-proliferative mechanisms of this compound derivatives have been extensively validated in various cancer cell models. Inhibition of target kinases like CDK4/6 disrupts the cell cycle, a fundamental process for cell proliferation. nih.gov This disruption typically leads to cell cycle arrest, most commonly at the G1/S or G2/M phase transitions. nih.govmdpi.com

For example, treatment of cancer cells with CDK4/6 inhibitors leads to an arrest in the G1 phase, preventing the cells from entering the DNA synthesis (S) phase. This is a direct result of inhibiting the phosphorylation of the retinoblastoma protein (pRb). nih.gov Similarly, other pyrimidine-based inhibitors have been shown to cause cell cycle arrest at the G2/M phase. mdpi.com

The anti-proliferative activity of these compounds has been demonstrated against a wide array of human cancer cell lines, including those for leukemia, lung cancer, colon cancer, and breast cancer. nih.govmdpi.comresearchgate.net For instance, certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives showed potent growth inhibition across seven different cell lines with GI50 (50% growth inhibition) values in the nanomolar to low micromolar range. nih.gov The effectiveness of these compounds in cellular models provides a strong basis for their investigation as potential anti-cancer therapeutics. google.com

Structure Activity Relationship Sar Studies and Rational Design of 4 Cyclopentylpyrimidin 2 Amine Analogs

Impact of Substituent Modifications on Pyrimidine (B1678525) Ring and Cyclopentyl Moiety

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on both the core pyrimidine ring and its appended moieties. Research has consistently shown that the cyclopentyl group at the C-4 position of the pyrimidine ring is favorable for the activity of certain hybrids. nih.gov

In the development of inhibitors for targets like the deubiquitinating enzyme USP1/UAF1, analogs incorporating a cyclopentylpyrimidine scaffold have demonstrated significant potency. acs.orgacs.org For instance, a cyclopentylpyrimidine analogue (compound 45) was found to be well-tolerated, with an IC50 value of 160 nM. acs.orgacs.org This highlights the importance of the cyclopentyl moiety in achieving effective target engagement.

Further studies on diaminopyrimidine FLT3 inhibitors have also underscored the role of the cyclopentyl group. The synthesis of 2-Chloro-N-cyclopentylpyrimidin-4-amine serves as a key step in creating these inhibitors. acs.org Modifications on the pyrimidine ring itself, such as the introduction of a methyl group at the 5-position, have been shown to increase potency. acs.org Conversely, moving the same methyl group to the 6-position can lead to a decrease in activity, demonstrating the nuanced effects of substituent placement. acs.org

Table 1: Impact of Substituent Modifications on Biological Activity

Scaffold/Analog SeriesModificationObservationReference
Pyrimidine-sulfonamide hybridsCyclopentyl group at C-4Favorable for antiproliferative activity. nih.gov
N-Benzyl-2-phenylpyrimidin-4-amine derivativesCyclopentylpyrimidine analogueGood potency (IC50 = 160 nM). acs.orgacs.org
N-Benzyl-2-phenylpyrimidin-4-amine derivatives5-Methyl group on pyrimidine~2-fold increase in potency. acs.org
N-Benzyl-2-phenylpyrimidin-4-amine derivatives6-Methyl group on pyrimidine3-fold decrease in potency. acs.org
Diaminopyrimidine FLT3 inhibitorsEther linkage at 2-positionReduced enzymatic activity nearly 40-fold. acs.org
Diaminopyrimidine FLT3 inhibitorsEther linkage at 4-positionDid not greatly impact enzymatic activity. acs.org

Positional Isomerism and its Influence on Biological Activity

Positional isomerism, the differential placement of functional groups on a scaffold, can have a profound impact on biological activity. For pyrimidine-based compounds, the specific arrangement of substituents around the heterocyclic ring dictates the molecule's three-dimensional shape, its electronic properties, and its ability to interact with biological targets.

For example, in a series of 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines, the 7-N-benzyl-7-amine isomer, a product of Dimroth rearrangement, was found to be devoid of cytotoxic activity. mdpi.com In contrast, the 6-benzyl-7(6H)-imine isomers displayed a range of activities, indicating that the placement of the benzyl (B1604629) moiety at the 6-position is essential for the desired biological effect. mdpi.com

Further illustrating this point, the position of a methyl group on the benzyl moiety of these isomers was critical. Substituents in the para or ortho position were beneficial for cytotoxic potential, whereas a meta position was less favorable. mdpi.com This demonstrates that even subtle shifts in substituent location on a peripheral part of the molecule can significantly alter its biological profile. Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives showed that moving a methyl group from the 5-position to the 6-position of the pyrimidine ring resulted in a threefold decrease in potency. acs.org

The existence of eight different positional isomers for triazolopyrimidines, based on the arrangement of nitrogen atoms, further highlights the structural diversity and complexity that arises from isomerism in fused pyrimidine systems. scilit.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. d-nb.info This method is instrumental in predicting the activity of novel compounds and guiding the design of more potent analogs. innovareacademics.insemanticscholar.org

For pyrimidine-based inhibitors, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. For instance, a QSAR model for thieno[3,2-b]pyrimidine analogs as VEGFR-2 inhibitors suggested that hydrophobic character is important for inhibitory activity, and the inclusion of hydrophobic substituents, along with electron-withdrawing and H-bond donating groups, could enhance inhibition. innovareacademics.in

A typical QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen. semanticscholar.org

Descriptor Calculation: Molecular descriptors (physicochemical, electronic, topological) are calculated for each compound. imist.ma

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model correlating descriptors with activity. imist.manih.gov

Model Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation techniques. d-nb.infonih.gov

A predictive QSAR model must satisfy stringent statistical criteria, such as a high squared correlation coefficient (R²) and cross-validated squared correlation coefficient (Q² > 0.5). nih.gov Successful QSAR models provide valuable insights for lead optimization and the rational design of new derivatives with improved potency. innovareacademics.in

Table 2: Example of QSAR Model Parameters for Pyrimidine-Related Inhibitors

Inhibitor SeriesTargetModel TypeR² (Goodness of Fit)Q² (Predictive Ability)Key Findings/DescriptorsReference
Thieno[3,2-b]pyrimidine analogsVEGFR-23D-QSAR0.94290.7873Hydrophobic, electron-withdrawing, and H-bond donating features enhance activity. innovareacademics.in
5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-aminesPIM2 KinaseCoMFA0.910.68Steric and electrostatic fields are critical for activity. nih.gov
5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-aminesPIM2 KinaseCoMSIA0.900.62Electrostatic, steric, hydrophobic, and acceptor fields are important. nih.gov
Pyrimidine-2,4-dione derivativesHIV RT RNase H2D-QSAR (MLR)Not specifiedNot specifiedDescriptors included density, H-bond acceptors, partition coefficient, and LUMO energy. imist.ma

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design (LBDD), focusing on the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govmdpi.com This approach is particularly valuable when the 3D structure of the target protein is unknown. mdpi.com

The process involves aligning a set of active ligands to identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. innovareacademics.in The resulting pharmacophore hypothesis serves as a 3D query for virtual screening of large compound databases to identify novel scaffolds that match the required features. acs.org

For pyrimidine-based inhibitors, both ligand-based and structure-based pharmacophore models have been developed. mdpi.com For example, a ligand-based pharmacophore model (DHHRR) for PfHsp90 inhibitors was generated, comprising one hydrogen bond donor, two hydrophobic groups, and two aromatic rings. acs.org This model was successfully used to mine databases and identify new, potent inhibitors. acs.org

The steps in a typical LBDD workflow using pharmacophore modeling include:

Training Set Selection: A diverse set of known active inhibitors is selected.

Conformational Analysis: Low-energy conformers of the training set molecules are generated. innovareacademics.in

Pharmacophore Generation: Common features among the active molecules are identified to create hypotheses. innovareacademics.in

Model Validation: The best hypothesis is selected based on scoring functions and its ability to distinguish active from inactive compounds. acs.org

Virtual Screening: The validated pharmacophore is used as a filter to screen compound libraries for potential hits. acs.org

This strategy accelerates the discovery of new lead compounds by focusing computational and experimental efforts on molecules with a higher probability of being active. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) Applications for Pyrimidine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds. technologynetworks.comnih.gov FBDD involves screening libraries of small, low-molecular-weight molecules (fragments, typically <300 Da) to find those that bind weakly but efficiently to a biological target. frontiersin.org These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules through strategies like fragment growing, linking, or merging. technologynetworks.comresearchgate.net

The pyrimidine scaffold is well-suited for FBDD approaches due to its versatility and presence in numerous bioactive molecules. The simplicity of fragments allows for a more thorough exploration of chemical space and a higher probability of finding hits for challenging targets. technologynetworks.com

An FBDD approach was successfully used to discover a new class of 4-amino-6-(pyrazol-4-yl)pyrimidine-based inhibitors. technologynetworks.com By screening fragment libraries, initial hits were identified and their binding modes were determined using X-ray crystallography. This structural information then guided the optimization process, where the addition or removal of functional groups led to improved binding affinities. technologynetworks.com In another example, an aminoindazole fragment hit was evolved into a potent aminopyrimidine-aminoindazole PDK1 inhibitor, demonstrating the power of FBDD to bridge the gap from a small fragment to a lead-like molecule. nih.gov

Key advantages of FBDD for pyrimidine scaffolds include:

Higher Hit Rates: FBDD often yields higher hit rates compared to HTS. nih.gov

Efficient Starting Points: Fragments provide high-quality, ligand-efficient starting points for medicinal chemistry efforts. nih.gov

Druggability Assessment: Hit rates from fragment screening can help assess the druggability of a biological target. technologynetworks.com

Despite its advantages, FBDD requires sensitive biophysical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) to detect the weak binding of fragments. technologynetworks.com

Derivatization Strategies and Lead Optimization for 4 Cyclopentylpyrimidin 2 Amine Scaffolds

Functionalization at Pyrimidine (B1678525) Ring Positions (e.g., C-4, C-5, C-6)

The pyrimidine ring offers several positions for functionalization, each providing a vector to modulate the compound's interaction with its biological target and alter its physicochemical properties.

The C-4 position , bearing the N-cyclopentylamino group, is critical for the activity of many inhibitors. Modifications here often involve altering the substituent on the exocyclic amine. While the cyclopentyl group itself is often optimal, the amine linker can be a point of modification. For instance, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, while N-methylation of the amine linker at the 2-position abrogated enzymatic inhibition, similar modifications at the 4-position are explored to fine-tune activity and properties. nih.gov The general synthesis of such 2,4-disubstituted pyrimidines often involves a sequential nucleophilic substitution of 2,4-dichloropyrimidine, first with an aliphatic amine like cyclopentylamine, followed by reaction with another amine. nih.gov

The C-5 position is a common site for introducing diversity. Halogenated pyrimidines, such as 5-bromo or 5-iodo derivatives, serve as versatile intermediates for further functionalization via cross-coupling reactions. nih.govsmolecule.com For example, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a key intermediate used in the synthesis of cyclin-dependent kinase 4 (CDK4) inhibitors. smolecule.com The bromine at C-5 can be selectively substituted using methods like the Buchwald-Hartwig amination, while the chlorine at C-2 remains available for subsequent reactions. Sonogashira coupling reactions on 5-iodopyrimidines are also employed to introduce alkyne-containing moieties, expanding the chemical space. nih.gov

The C-6 position can also be modified to influence inhibitor potency and selectivity. Starting from materials like 4,6-dichloropyrimidines, substituents can be introduced that ultimately occupy key pockets in the target protein. In the synthesis of 6,8,9-trisubstituted purine (B94841) analogues, which share a related nitrogen-heterocycle core, functionalization at the position equivalent to C-6 of a pyrimidine is a key step. nih.gov The synthesis often begins with a substituted 4,6-dichloropyrimidine, allowing for the sequential introduction of various groups. nih.gov

Interactive Table: Functionalization of the Pyrimidine Ring

Position Starting Material Reaction Type Resulting Substituent Example Reference
C-4 (Amine) 2,4-Dichloropyrimidine Sequential Nucleophilic Substitution Varied Anilines nih.gov
C-5 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Buchwald-Hartwig Amination Aryl/Alkyl Amines
C-5 Di-Boc protected 2-amino-5-iodopyrimidine Sonogashira Coupling Propargylic Alkyne Amides nih.gov

Modifications of the Cyclopentyl Group for Enhanced Potency and Selectivity

The cyclopentyl group, which typically binds in a hydrophobic pocket of the target kinase, is a crucial determinant of potency and selectivity. tandfonline.com Its size, shape, and conformational properties are often considered optimal compared to other cycloalkyl or linear alkyl groups. However, subtle modifications and even replacement of this group are key strategies in lead optimization.

Structure-activity relationship (SAR) studies have demonstrated the importance of the cyclopentyl moiety. In the development of dual Polo-like kinase 1 (PLK1) and BRD4 inhibitors based on the BI-2536 scaffold, replacing the cyclopentyl group with smaller (isopropyl) or larger (cyclohexyl) cycloalkyl groups led to a decrease in BRD4 inhibitory activity, highlighting that the cyclopentyl ring is optimal for potent binding. nih.gov Similarly, in a series of pyrido[2,3-d]pyrimidine-based CDK4 inhibitors, the cyclopentyl group at the N-8 position was found to be the most favorable substituent for cytotoxic activity against tumor cells when compared to cyclobutyl, cyclohexyl, or various benzyl (B1604629) groups. acs.org

Despite the often-optimal nature of the cyclopentyl group, strategic replacements can yield improvements. In the aforementioned PLK1/BRD4 inhibitor series, substitution of the cyclopentyl group with a 3-bromobenzyl moiety resulted in an inhibitor with equipotent activity against PLK1 and even more potent activity against BRD4. nih.gov This suggests that exploring beyond simple alkyl or cycloalkyl groups can identify new, beneficial interactions within the target's binding site.

Interactive Table: SAR of Cyclopentyl Group Modifications

Original Scaffold Target Modification of Cyclopentyl Group Effect on Potency Reference
BI-2536 BRD4 Replaced with Isopropyl Decreased nih.gov
BI-2536 BRD4 Replaced with Cyclohexyl Decreased nih.gov
BI-2536 BRD4 Replaced with 3-Bromobenzyl Increased nih.gov
Pyrido[2,3-d]pyrimidine (B1209978) CDK4 Replaced with Cyclobutyl Decreased acs.org

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in lead optimization. This approach is used to improve physicochemical properties, metabolic stability, or patentability. For the 4-cyclopentylpyrimidin-2-amine scaffold, bioisosteric replacements can be considered for the pyrimidine core, the cyclopentyl group, or the amine linkers.

Scaffold hopping, a form of bioisosteric replacement, involves replacing the central heterocyclic core. For example, 2-(2-aminopyrimidine)-2,2-difluoroethanol scaffolds have been identified as potential bioisosteres for salicylidene acylhydrazides, a known class of bacterial type III secretion inhibitors. researchgate.netmdpi.com In another instance, researchers exploring anti-biofilm agents transitioned from a 2-aminoimidazole scaffold to 2-aminopyrimidine (B69317) amides, hypothesizing that the latter could mimic the hydrogen bonding profile of the former while offering different properties. nih.gov

The cyclopentyl group can also be replaced with various bioisosteres. Saturated rings are often used as replacements for aromatic rings to increase the fraction of sp³-hybridized carbons (Fsp³), which can improve solubility and metabolic stability. nih.gov While the cyclopentyl group is already saturated, it can be swapped for other cyclic or bicyclic systems to alter conformational rigidity and explore different regions of the binding pocket. For instance, bicyclo[2.1.1]hexanes have been developed as saturated bioisosteres for ortho-substituted phenyl rings, demonstrating how novel ring systems can mimic the geometry of existing motifs while offering improved properties. domainex.co.uk The replacement of a methyl group with a cyclopropyl (B3062369) group is another common bioisosteric switch to enhance potency or improve metabolic stability. researchgate.net

Furthermore, other heterocycles can serve as bioisosteres for the pyrimidine ring. In the development of kinase inhibitors, imidazopyridines or imidazopyrimidines have been tested as replacements for a purine core, although in that specific case, they were found to be less potent. acs.org

Conjugation and Prodrug Strategies for Targeted Delivery

Conjugation and prodrug strategies are employed to overcome challenges such as poor solubility, rapid metabolism, or off-target toxicity, and to enable targeted delivery to specific tissues or cells.

Prodrugs are inactive precursors that are converted to the active drug in vivo. For amine-containing scaffolds like this compound, the amine functionalities are common handles for prodrug derivatization. Phosphate-containing progroups are often attached to improve aqueous solubility, which is particularly useful for intravenous administration. google.com For example, prodrugs of 2,4-pyrimidinediamine Syk kinase inhibitors have been made by substituting the amine nitrogen with a phosphorus-containing group that is metabolically cleaved to release the active drug. google.com

Another advanced strategy involves creating prodrugs that are activated by specific conditions within the target microenvironment, such as the high levels of reactive oxygen species (ROS) or hypoxia found in many tumors. A prodrug of crizotinib, which contains a 2-aminopyridine (B139424) moiety, was designed by attaching a boronic acid-based trigger to the 2-amino group. This modification masks a crucial binding interaction, rendering the prodrug inactive until it is cleaved by ROS, selectively releasing the active inhibitor in the tumor environment. mdpi.com Similarly, hypoxia-activatable prodrugs have been developed by conjugating a 2-nitroimidazole (B3424786) unit, which is reduced under hypoxic conditions to release the parent drug. x-mol.com

Conjugation involves linking the active molecule to another moiety, such as a peptide or a polymer, to alter its pharmacokinetic profile or to target it to specific cells. In one study, a pyridopyrimidine derivative was conjugated to a peptide carrier to improve its cellular uptake and antimycobacterial activity. nih.gov Such strategies can enhance the therapeutic index of a potent compound by increasing its concentration at the site of action while minimizing exposure to healthy tissues.

Future Research Directions and Translational Perspectives for Pyrimidine Based Scaffolds

Emerging Biological Targets for Pyrimidine (B1678525) Derivatives

The therapeutic potential of pyrimidine derivatives extends across a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov While established targets like kinases remain a primary focus, researchers are actively exploring new biological targets to address unmet medical needs.

Kinases: Protein kinases are a major class of targets for pyrimidine-based inhibitors. nih.gov Derivatives have been developed to target various kinases involved in cancer progression, such as:

Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidines have shown inhibitory activity against EGFR. nih.gov

Cyclin-Dependent Kinases (CDKs): Pyrimidine derivatives have demonstrated potent inhibition of CDKs, such as CDK4/cyclin D1, which are crucial for cell cycle regulation. nih.govarabjchem.org

Janus Kinase (JAK): Pyrimidines have been identified as inhibitors of JAK, a key player in cytokine signaling pathways. arabjchem.org

Aurora Kinases (AURK) and Polo-like Kinases (PLK): These kinases are essential for mitosis, and pyrimidine-based inhibitors like Alisertib and Barasertib are in clinical trials. mdpi.com

Other Emerging Targets:

MDM-2: Pyrimidine derivatives are being investigated as inhibitors of the MDM-2-p53 interaction, a critical pathway in cancer. arabjchem.org

Folate Receptor (FR): Thieno[2,3-d]pyrimidines have been developed as FR-selective anticancer agents that inhibit one-carbon metabolism. acs.org

Cholinesterases: Pyrimidine derivatives are being explored as multi-target inhibitors of cholinesterases for the treatment of Alzheimer's disease. acs.org

Protein-Protein Interactions (PPIs): Novel pyrimidine-based scaffolds are being designed to modulate challenging PPIs, which have traditionally been difficult to target with small molecules. acs.orgacs.org

Table 1: Emerging Biological Targets for Pyrimidine Derivatives

Target Class Specific Target Therapeutic Area Reference
Kinases EGFR, CDK4/6, PI3K Cancer nih.gov
JAK, Mps1 Cancer arabjchem.org
AURK, PLK Cancer mdpi.com
CSF1R Cancer mdpi.com
Other Enzymes Cholinesterases Alzheimer's Disease acs.org
GARFTase, SHMT2 Cancer acs.org
Protein-Protein Interactions MDM-2-p53 Cancer arabjchem.org
LRS–RagD Cancer acs.org
Receptors Folate Receptor (FR) Cancer acs.org

Integration with Advanced Screening Technologies and High-Throughput Methodologies

The discovery of novel pyrimidine-based drug candidates is increasingly reliant on the integration of advanced screening technologies.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against biological targets. arkat-usa.org This technology has been instrumental in identifying numerous "hits" from pyrimidine-based libraries. arkat-usa.org

DNA-Encoded Library Technology (DELT): DELT enables the synthesis and screening of libraries containing billions of molecules, where each compound is linked to a unique DNA tag. nih.gov This cost-effective and time-efficient platform has been successfully used to identify potent pyrimidine-based inhibitors. nih.gov

Virtual Screening: Computational methods, such as docking, are used to screen large virtual libraries of compounds against a target's binding site, reducing the number of compounds that need to be tested experimentally. arkat-usa.org

Fragment-Based Drug Design: This approach involves screening small, low-affinity "fragments" that bind to the target. These fragments are then grown or linked together to create more potent lead compounds. gsconlinepress.com

Development of Novel Methodologies for Pyrimidine Synthesis and Analysis

The development of efficient and diverse synthetic methods is crucial for generating novel pyrimidine libraries.

Microwave and Ultrasound-Assisted Synthesis: These techniques offer advantages over traditional methods, such as reduced reaction times and higher yields. acs.orgtandfonline.com

Multi-component Reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, increasing efficiency and structural diversity. nih.gov

Solid-Phase and Solution-Phase Parallel Synthesis: These methods are used to generate combinatorial libraries of pyrimidine derivatives for HTS. arkat-usa.orgscispace.comresearchgate.net

Flow Chemistry: Flow reactors provide a platform for the rapid and controlled synthesis of pyrimidine libraries. researchgate.net

Catalyst-Free Synthesis: The development of catalyst-free reactions aligns with the principles of green chemistry by reducing waste and environmental impact. mdpi.com

Table 2: Novel Methodologies in Pyrimidine Synthesis

Methodology Description Advantages Reference
Microwave/Ultrasound Irradiation Use of microwave or ultrasound energy to accelerate reactions. Reduced reaction times, higher yields, environmentally friendly. acs.orgtandfonline.com
Multi-component Reactions Combining three or more reactants in a single step to form a complex product. High efficiency, atom economy, and structural diversity. nih.gov
Parallel Synthesis (Solid/Solution Phase) Simultaneous synthesis of a large number of compounds. Facilitates generation of large combinatorial libraries for HTS. arkat-usa.orgscispace.comresearchgate.net
Flow Chemistry Continuous reaction in a reactor system. Precise control over reaction parameters, scalability, and safety. researchgate.net
Catalyst-Free Synthesis Reactions proceed without the need for a catalyst. Environmentally friendly, reduced cost and waste. mdpi.com

Addressing Challenges in Pyrimidine-Based Chemical Biology Research

Despite significant progress, several challenges remain in the field of pyrimidine-based drug discovery.

Drug Resistance: The emergence of drug resistance is a major obstacle in cancer therapy. nih.gov Researchers are developing pyrimidine derivatives that can overcome resistance mechanisms, such as those targeting mutant forms of kinases. nih.gov

Selectivity: Achieving selectivity for a specific target over closely related proteins is a constant challenge. High selectivity is crucial to minimize off-target effects. mdpi.com

"Undruggable" Targets: Many important biological targets, such as PPIs, have been considered "undruggable" due to their large and flat binding surfaces. acs.org Innovative approaches like diversity-oriented synthesis are being employed to create pyrimidine-based scaffolds that can effectively modulate these challenging targets. acs.orgacs.org

Synthetic Complexity: The synthesis of complex, three-dimensional pyrimidine scaffolds can be challenging and time-consuming. acs.org The development of more efficient and versatile synthetic methodologies is essential.

Exploration of Multi-Targeting Pyrimidine-Based Agents

A promising strategy to enhance therapeutic efficacy and combat drug resistance is the development of multi-targeting agents. nih.govacs.org These molecules are designed to interact with multiple biological targets simultaneously.

Dual Kinase Inhibitors: Pyrimidine derivatives have been designed to inhibit multiple kinases involved in cancer signaling pathways, such as EGFR and HER2. nih.gov

Hybrid Molecules: This approach involves combining the pyrimidine scaffold with other pharmacophores to create hybrid molecules with dual activity. mdpi.comnih.gov For example, pyrimidine-chalcone hybrids have been developed as potential anticancer agents. mdpi.com

Multi-target Cholinesterase Inhibitors: For complex diseases like Alzheimer's, pyrimidine-based compounds are being developed to inhibit multiple enzymes, such as acetylcholinesterase and butyrylcholinesterase. acs.org

The design of multi-targeted agents requires a deep understanding of the disease pathology and the intricate network of biological targets involved. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclopentylpyrimidin-2-amine, and how can yield be maximized?

  • Methodological Answer :

  • Route 1 : React 2-chloro-4-cyclopentylpyrimidine with ammonia under high-pressure conditions (70–100°C, 12–24 hrs). Yields range from 50–65% but can be improved to 75–80% using catalytic KI or CuI .
  • Route 2 : Direct cyclopropane ring opening via Pd-catalyzed coupling of cyclopentyl Grignard reagents with 2-aminopyrimidine precursors .
  • Key Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography or recrystallization (ethanol/water).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm cyclopentyl integration (δ ~1.5–2.5 ppm for cyclopentyl protons) and amine resonance (δ ~5.5–6.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions common in pyrimidines). Example: Space group P2₁/c with Z = 4 .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ for C₉H₁₄N₄: 178.12).

Q. How does the solubility profile of this compound influence solvent selection for biological assays?

  • Data-Driven Answer :

SolventSolubility (mg/mL, 25°C)Notes
DMSO>50Preferred for stock solutions
Ethanol~20Limited for high-conc. studies
Water<1Requires co-solvents
  • Stability : Stable in DMSO at –20°C for ≥6 months; avoid aqueous buffers with pH >8.0 due to amine hydrolysis .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s kinase inhibition potential?

  • Experimental Design :

  • Cell-Free Assays : Use ATP-concentration-matched kinase assays (e.g., EGFR, CDK2) with 10-dose IC₅₀ determination (0.1–100 μM). Include staurosporine as a positive control .
  • Data Normalization : Correct for background fluorescence using vehicle-only wells.
  • Validation : Repeat in cell-based models (e.g., MTT assay) to confirm target engagement vs. off-target cytotoxicity .

Q. How can heterogeneity in reported bioactivity data be statistically addressed?

  • Methodology :

  • Apply meta-analysis using I² statistic to quantify variability (% total variation due to heterogeneity). For example, if I² > 50%, use random-effects models to account for between-study variance .
  • Example : If three studies report IC₅₀ values of 1.2 μM, 3.5 μM, and 5.0 μM, calculate I² to determine if variability exceeds chance (e.g., I² = 75% implies significant heterogeneity) .

Q. What computational strategies predict this compound’s binding modes to novel targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with PyRx for target proteins (e.g., PDB: 1M17). Validate with MD simulations (GROMACS) to assess binding stability .
  • Pharmacophore Modeling : Identify critical H-bond donors (pyrimidine N1, amine NH₂) and hydrophobic regions (cyclopentyl group) .

Safety & Compliance

Q. What hazard mitigation protocols are required for handling this compound?

  • Safety Data :

Hazard CodeRiskPrecautionary Measures
H302Harmful if swallowedUse fume hood; avoid ingestion
H315/H319Skin/eye irritationWear nitrile gloves, goggles
H335Respiratory irritationUse N95 mask in powder handling
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.